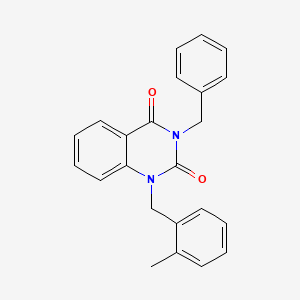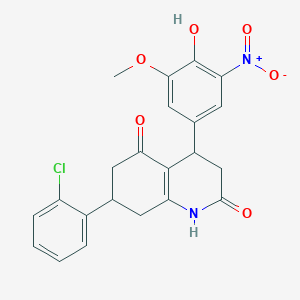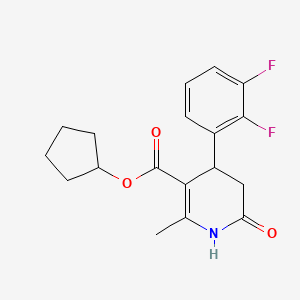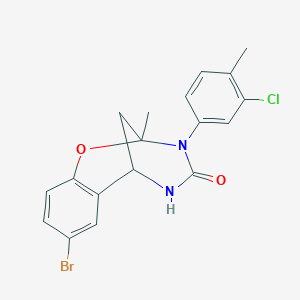![molecular formula C16H9BrN2OS2 B11438473 3-(4-bromophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11438473.png)
3-(4-bromophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound is of significant interest in synthetic organic and medicinal chemistry due to its potential biological activities, including antifungal and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one typically involves the reaction of thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives with appropriate reagents. One common method includes the use of hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-bromophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antioxidant activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis or disruption of cellular processes. The antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[2,3-b]quinazoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds also possess heterocyclic structures and are known for their pharmacological properties.
Uniqueness
3-(4-bromophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is unique due to the presence of the bromophenyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This structural feature also contributes to its distinct biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H9BrN2OS2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C16H9BrN2OS2/c17-10-7-5-9(6-8-10)13-14-18-15(20)11-3-1-2-4-12(11)19(14)16(21)22-13/h1-8H,(H,18,20) |
InChI Key |
GOTHOYINUKEVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclohexyl-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438410.png)

![Ethyl 6-fluoro-1-[(3-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B11438425.png)
![8-methyl-N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438433.png)
![N-(furan-2-ylmethyl)-2,4-dioxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11438440.png)
![(2Z)-2-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11438450.png)
![1-(2-chloro-4-fluorobenzyl)-3-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11438453.png)
![N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B11438460.png)


![Dimethyl 2-({[4-(2-furoyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B11438478.png)

![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11438485.png)
